molecular formula C28H27N3O5 B2904295 2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894558-18-0

2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2904295
CAS No.: 894558-18-0
M. Wt: 485.54
InChI Key: CAPSPKFEOAHWGX-UHFFFAOYSA-N
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Description

2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a dioxoloquinoline core, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethylphenylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to form the dioxoloquinoline core. The final step involves the acylation of the quinoline derivative with 4-methoxyphenylacetic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The dioxoloquinoline core plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 7-acetyl-5-ethyl (1,3)dioxolo (4,5-g)quinolin-8 (5H)-one
  • 7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
  • 8-benzyl [1,3]dioxolo [4,5-g]quinoline hydrochloride

Uniqueness

2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both ethyl and methoxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[7-[(4-ethylanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c1-3-18-4-6-21(7-5-18)29-15-20-12-19-13-25-26(36-17-35-25)14-24(19)31(28(20)33)16-27(32)30-22-8-10-23(34-2)11-9-22/h4-14,29H,3,15-17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPSPKFEOAHWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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